4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazole ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Imidazole and oxadiazole derivatives are known to interact with a variety of biological targets. For instance, imidazole rings are a key component of the amino acid histidine, which is part of many enzymes and is crucial for the catalytic activity of a wide variety of enzymes .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives are known to inhibit the enzyme succinate dehydrogenase, which plays a key role in the citric acid cycle and the electron transport chain, two fundamental biochemical pathways in cells .
Biochemical Pathways
As mentioned above, imidazole derivatives can affect the citric acid cycle and the electron transport chain, which are crucial for energy production in cells. Oxadiazole derivatives, on the other hand, have been reported to have diverse biological activities, including antiviral and antitumor effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure. Some studies have used in silico methods to predict the ADME properties of similar compounds .
Result of Action
The molecular and cellular effects of these compounds can be diverse, ranging from inhibition of enzyme activity to interference with cell signaling pathways. Some imidazole derivatives, for example, have been found to have antimicrobial, antitumor, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The imidazole ring can be introduced via a nucleophilic substitution reaction involving an appropriate imidazole derivative . The final step often involves the coupling of the oxadiazole and imidazole intermediates with a piperidine derivative under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21(18-3-1-15(2-4-18)13-25-12-9-22-14-25)26-10-7-17(8-11-26)20-24-23-19(28-20)16-5-6-16/h1-4,9,12,14,16-17H,5-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLCAILMVMEHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.